Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester

Description

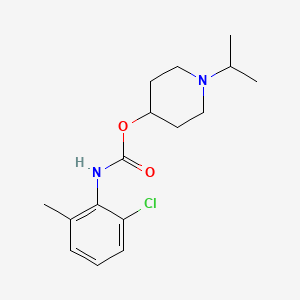

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester (hereafter referred to as the "target compound") is a substituted phenylcarbamate derivative. Its structure comprises:

- Phenyl ring: Substituted with a chloro group at position 2 and a methyl group at position 4.

- Ester moiety: A piperidinyl ring (6-membered nitrogen-containing heterocycle) substituted with an isopropyl group at the N-position and linked via an ester bond.

Properties

CAS No. |

33531-31-6 |

|---|---|

Molecular Formula |

C16H23ClN2O2 |

Molecular Weight |

310.82 g/mol |

IUPAC Name |

(1-propan-2-ylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |

InChI |

InChI=1S/C16H23ClN2O2/c1-11(2)19-9-7-13(8-10-19)21-16(20)18-15-12(3)5-4-6-14(15)17/h4-6,11,13H,7-10H2,1-3H3,(H,18,20) |

InChI Key |

ZXEPICRUPDEDET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(CC2)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of carbamate esters such as Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester typically involves nucleophilic acyl substitution reactions, where a suitable carbanilic acid derivative is reacted with an amine or alcohol derivative under controlled conditions to form the ester bond.

Traditional Carbamate Synthesis Approaches

Direct Esterification : Reaction of 2-chloro-6-methylcarbanilic acid with N-isopropyl-4-piperidin-1-ol or the corresponding amine under dehydrating conditions or using coupling reagents to promote ester formation.

Use of Activated Carbonates : Employing activated mixed carbonates such as p-nitrophenyl chloroformate to generate reactive intermediates which then react with the N-isopropyl-4-piperidinyl amine to form the carbamate ester. This method is known for high efficiency and mild reaction conditions.

Carbonylation Reactions : Catalytic carbonylation of amines and alcohols using carbon monoxide in the presence of palladium or rhodium catalysts to form carbamate esters directly. This approach offers atom economy and operational simplicity.

Specific Synthetic Routes for the Target Compound

While direct literature on the exact preparation of this compound is limited, analogues and related carbamate esters provide insights:

Stepwise Synthesis via Carbamoyl Chloride Intermediate : Preparation of 2-chloro-6-methylcarbanilic acid chloride followed by reaction with N-isopropyl-4-piperidinyl amine yields the target ester. This method requires careful control of moisture and temperature to avoid hydrolysis.

Use of Coupling Agents : Carbodiimides or phosphonium-based coupling reagents facilitate ester bond formation between the acid and amine components under mild conditions, improving yield and purity.

Patent-Described Process Adaptations : Patents on related biphenyl carbamic acid esters describe processes involving the reaction of substituted carbanilic acid derivatives with piperidinyl esters in the presence of acetic acid and organic solvents such as 2-methyltetrahydrofuran, with temperature control between 25°C to 75°C to optimize yield and purity. These processes emphasize reduction in hazardous reagents and waste, improving safety and scalability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Direct Esterification | 2-chloro-6-methylcarbanilic acid + N-isopropyl-4-piperidinyl amine, dehydrating agents | Simple, straightforward | Requires strict moisture control | Moderate (50-70%) |

| Activated Mixed Carbonates | p-Nitrophenyl chloroformate, amine, base | Mild conditions, high selectivity | Requires preparation of activated carbonate | High (70-90%) |

| Carbonylation (Catalytic) | CO, Pd or Rh catalyst, amine, alcohol | Atom-efficient, scalable | Requires pressurized CO setup | High (75-90%) |

| Coupling Reagents (e.g., DCC) | Carbodiimides, acid, amine | Mild, good yields | Byproduct removal needed | High (70-85%) |

| Patent Process (Acetic acid, 2-MeTHF) | Substituted carbanilic acid + piperidinyl ester, acetic acid, 25-75°C | Reduced hazardous waste, scalable | Requires solvent handling | High (80-95%) |

Research Discoveries and Optimization Insights

Reagent Selection : The choice of coupling reagent or activated carbonate significantly impacts the reaction yield and purity. Activated mixed carbonates such as p-nitrophenyl chloroformate provide reactive intermediates that improve conversion efficiency.

Catalyst Use : Transition metal catalysts like palladium and rhodium enable carbonylation under milder conditions, enhancing environmental sustainability by minimizing waste and hazardous reagents.

Process Improvements : Recent patent literature highlights the elimination of hazardous reducing agents such as lithium borohydride and lithium aluminum hydride in favor of safer reagents and solvents, enhancing safety and reducing metal waste.

Temperature Control : Maintaining reaction temperatures between 25°C and 75°C during esterification steps optimizes reaction rates and product crystallization, improving yield and purity.

Scalability : The described methods are amenable to scale-up for industrial synthesis, with solvent choice and reagent handling designed to minimize environmental impact and maximize cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different carbanilic acid derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Medicinal Chemistry Applications

Carbanilic acid derivatives have been explored for their potential use in pharmaceutical formulations. Specifically, the compound is noted for its activity as a synthetic intermediate in the development of analgesic and anesthetic agents. The presence of the piperidine ring contributes to its pharmacological activity, making it a candidate for further research into pain management therapies.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry highlighted the analgesic properties of similar carbanilic acid derivatives. Researchers synthesized various esters and evaluated their efficacy in pain relief models. The results indicated that compounds with structural similarities to carbanilic acid exhibited significant analgesic effects, suggesting potential therapeutic applications in pain management .

Toxicology Insights

Understanding the toxicological profile of carbanilic acid derivatives is crucial for assessing their safety in medicinal applications. According to data from the RTECS database, the compound has been evaluated for acute toxicity, with an LD50 value reported at 23 mg/kg when administered intravenously to mice. This information is essential for determining safe dosage levels in potential therapeutic uses .

Toxicity Data Table

Synthetic Chemistry Applications

In synthetic chemistry, carbanilic acid derivatives serve as valuable intermediates for synthesizing more complex molecules. The ability to modify the piperidine structure allows chemists to explore variations that can lead to novel compounds with enhanced biological activities.

Synthetic Pathways

The synthesis of carbanilic acid derivatives typically involves reactions such as:

- Esterification : Reacting carbanilic acid with alcohols to form esters.

- N-Alkylation : Modifying the nitrogen atom in the piperidine ring to enhance solubility and biological activity.

These synthetic strategies are critical for developing new pharmaceuticals and understanding structure-activity relationships (SAR) within drug discovery .

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

A. Ester Group Modifications

B. Aromatic Ring Substitutions

Physicochemical Properties

A. Density and Molecular Weight

Data from , and 8 highlight trends:

Note: Data for the target compound are unavailable, but its piperidinyl group and chloro/methyl substituents likely increase molecular weight (>300 g/mol) and density compared to simpler esters.

B. Thermal Properties

- Heat of Fusion (ΔHfus) : M-nitro carbanilic acid, n-decyl ester exhibits ΔHfus = 52.68 kJ/mol (), suggesting moderate crystalline stability. Piperidinyl-containing analogs like the target compound may display higher ΔHfus due to rigid heterocyclic structure .

Biological Activity

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester is a synthetic compound notable for its potential biological activities, particularly in pharmacology and agriculture. This article reviews its chemical properties, synthesis methods, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₃ClN₂O₂, with a molecular weight of approximately 310.82 g/mol. The compound features a carbanilic acid structure modified by a chlorine substitution at the 2-position and a methyl group at the 6-position of the aromatic ring. Additionally, it contains an isopropyl group attached to the nitrogen atom of the piperidine moiety, which contributes to its unique chemical reactivity and potential applications in various fields.

Synthesis Methods

Carbanilic acid esters can be synthesized through various methods including:

- Esterification : Reaction of carbanilic acid with isopropyl-4-piperidinyl alcohol.

- Chlorination : Introduction of chlorine at the 2-position using chlorinating agents.

- Methylation : Addition of a methyl group at the 6-position via methylating agents.

These synthetic routes allow for modifications that enhance the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds related to carbanilic acid derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives containing piperidine structures have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .

Cholinesterase Inhibition

Carbanilic acid derivatives have been studied for their potential as cholinesterase inhibitors, which are critical in treating conditions like Alzheimer’s disease. Structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Carbanilic Acid Derivative A | 78% | 65% |

| Carbanilic Acid Derivative B | 82% | 72% |

Anti-inflammatory Effects

In vitro studies have demonstrated that carbanilic acid derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines production in macrophages. This suggests potential therapeutic applications for inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that carbanilic acid derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cholinesterase Inhibition Study : A detailed SAR analysis revealed that modifications on the piperidine ring significantly improved cholinesterase inhibition compared to unmodified compounds, indicating a pathway for developing new Alzheimer’s therapeutics .

- Anti-inflammatory Activity Assessment : Research involving macrophage cell lines indicated that treatment with carbanilic acid derivatives reduced TNF-alpha levels by up to 60%, highlighting their potential in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves coupling 2-chloro-6-methylcarbanilic acid with N-isopropyl-4-piperidinol under reflux conditions using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF. Catalytic DMAP may enhance esterification efficiency. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (25–40°C), and exclusion of moisture. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is critical to isolate the ester .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester linkage (e.g., carbonyl resonance at ~155–160 ppm) and substituent positions (e.g., aromatic protons for 2-chloro-6-methyl groups at δ 7.1–7.4 ppm; piperidinyl H at δ 3.2–3.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%). MS (ESI+) should show [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₆H₂₂ClN₂O₂: 321.14 g/mol).

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound, particularly in antimicrobial or enzyme inhibition studies?

- Methodological Answer :

- Antimicrobial Assays : Use standardized MIC/MBC protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include solvent controls (DMSO ≤1%) and reference antibiotics. Adjust pH to 7.2–7.4 to mimic physiological conditions, as ester stability may vary in acidic/basic environments .

- Enzyme Inhibition : For acetylcholinesterase or protease targets, pre-incubate the compound with enzyme solutions (pH 7.4, 37°C). Use fluorogenic substrates (e.g., FITC-casein for proteases) and measure IC₅₀ values via nonlinear regression. Account for potential piperidinyl group interactions with enzyme active sites .

Q. How can contradictory data regarding the compound's pharmacokinetic properties (e.g., bioavailability, metabolic stability) be analyzed and resolved?

- Methodological Answer : Contradictions often arise from model-specific variables:

- In Vitro vs. In Vivo Models : Compare hepatic microsome stability (e.g., rat vs. human CYP450 isoforms) with in vivo plasma half-life studies. Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carboxylic acid or piperidinyl derivatives).

- Species Variability : Cross-validate using multiple species (e.g., murine vs. primate) and adjust for interspecies metabolic differences.

- Assay Sensitivity : Ensure detection limits for low-abundance metabolites (e.g., LLOQ ≤1 ng/mL) .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified chloro/methyl positions (e.g., 3-chloro vs. 2-chloro) or piperidinyl N-alkyl groups (e.g., isopropyl vs. cyclopropyl). Compare bioactivity and logP values (calculated via HPLC) to correlate hydrophobicity with membrane permeability .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., bacterial FabI enzyme). Validate docking poses with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. How should researchers address discrepancies in reported toxicity profiles (e.g., LD₅₀ variability across studies)?

- Methodological Answer :

- Dose-Response Refinement : Conduct acute toxicity assays (OECD 423) with graded doses (10–1000 mg/kg) in rodents. Monitor mortality, organ histopathology, and biochemical markers (e.g., ALT/AST for hepatotoxicity).

- Impurity Analysis : Use GC-MS or NMR to check for synthesis byproducts (e.g., unreacted chloro intermediates) that may contribute to toxicity.

- Species-Specific Metabolism : Compare toxicity in species with differing metabolic pathways (e.g., rodents vs. zebrafish embryos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.